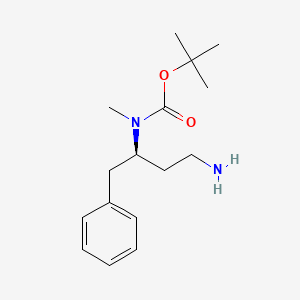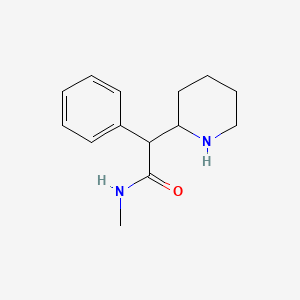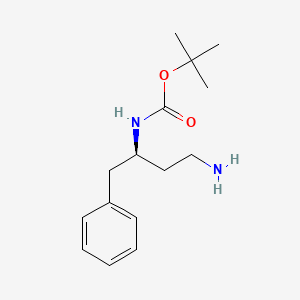
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and significant role in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide . Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid is commonly used for oxidative cyclization.
Reduction: Reducing agents like sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Acid chlorides and anhydrides are often used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which exhibit a wide range of biological activities .
科学的研究の応用
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antibacterial, antifungal, and antiviral activities.
作用機序
The mechanism of action of 1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways:
類似化合物との比較
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another isomer with different biological activities and chemical properties.
1,2,5-Oxadiazole: Known for its use in high-energy materials.
1,2,3-Oxadiazole: Less stable and less commonly studied compared to 1,3,4-oxadiazole.
The uniqueness of this compound lies in its broad spectrum of biological activities and its potential for use in various fields, including medicine and industry .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
1-(1,3,4-oxadiazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C10H11N3O/c11-9(10-13-12-7-14-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |
InChIキー |
ZKFXTVIQAWKNSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=NN=CO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)



![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)

![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)



![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)


